molecular formula C8H6N2O2 B016589 5-Nitroindole CAS No. 6146-52-7

5-Nitroindole

Cat. No.: B016589
CAS No.: 6146-52-7
M. Wt: 162.15 g/mol
InChI Key: OZFPSOBLQZPIAV-UHFFFAOYSA-N
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Description

5-Nitroindole is a derivative of indole, characterized by the presence of a nitro group at the 5-position of the indole ring. This compound is notable for its aromatic structure and has been extensively studied for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly recognized for its role as a universal base in oligonucleotide synthesis, where it can pair equally with all four naturally occurring DNA/RNA bases .

Mechanism of Action

Target of Action

5-Nitroindole is a universal base analogue for oligonucleotide synthesis . It is a nucleotide that can pair equally with all four naturally occurring DNA/RNA bases . The primary targets of this compound are the DNA/RNA bases in the oligonucleotide duplex .

Mode of Action

This compound interacts with its targets through base-stacking interactions . It has no hydrogen-bonding property but instead has a stacking ability within the double helix DNA . Therefore, it exhibits an equal base-pairing capacity with all the four bases . Nuclear magnetic resonance spectroscopy has shown that this compound universal bases are fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases .

Biochemical Pathways

This property gives this compound an important advantage for applications based on hybridization . For example, it can be used in degenerate PCR, microarray probes, ligation, and triplexes .

Pharmacokinetics

It is known that the incorporation of this compound is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when incorporated towards the end or in the middle of a 17-mer duplex . This suggests that this compound may have good stability and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a universal base in oligonucleotide synthesis . For instance, the incorporation of this compound nucleotides into an siRNA passenger strand can reduce the off-target effects of RNA-induced silencing complex (RISC) . Similarly, a single modification of this compound in the Thrombin-binding aptamer HD1 enhanced the anticoagulant properties and binding affinity of the aptamer .

Action Environment

It is known that this compound is considered to be one of the best universal bases for increased stability of the duplex through base-stacking interactions . These interactions have been well studied and validated, and the enhanced stacking ability is attributed to their larger aromatic surface area and increased hydrophobicity . This suggests that the action, efficacy, and stability of this compound could be influenced by environmental factors that affect these properties.

Biochemical Analysis

Biochemical Properties

5-Nitroindole interacts with various biomolecules, including enzymes and proteins, primarily through base-stacking interactions . It does not alter the stabilization of adjacent base pairs and retains the structure and function of the oligonucleotide duplex . This property of this compound allows it to exhibit an equal base-pairing capacity with all four bases .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the off-target effects of RNA-induced silencing complex (RISC) when incorporated into an siRNA passenger strand . It also influences cell function by impacting gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its interactions with DNA. It is fully stacked within DNA duplexes, adopting an anti conformation that provides good overlap with adjacent bases . This allows this compound to bind to the c-Myc promoter G-quadruplex, down-regulate c-Myc expression, and induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability over time. Its incorporation into a duplex is much less destabilizing than other compounds . Only a slight decrease in melting temperature ™ was observed when it was incorporated towards the end or in the middle of a 17-mer duplex .

Metabolic Pathways

It is known that this compound is involved in the synthesis of indole derivatives, which play a significant role in cell biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitroindole typically involves the nitration of indole. One common method includes the reaction of indole with nitric acid in the presence of a suitable catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods aim to optimize yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

5-Nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

5-nitro-1H-indole
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InChI

InChI=1S/C8H6N2O2/c11-10(12)7-1-2-8-6(5-7)3-4-9-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFPSOBLQZPIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80210403
Record name 5-Nitroindole
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Molecular Weight

162.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow crystalline powder; [Alfa Aesar MSDS]
Record name 5-Nitroindole
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Vapor Pressure

0.0000899 [mmHg]
Record name 5-Nitroindole
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CAS No.

6146-52-7
Record name 5-Nitroindole
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Synthesis routes and methods I

Procedure details

To a solution of 5-nitroindole (5.00 g, 30.8 mmol) in pyridine (200 mL) at −4° C. is added a solution of pyridinium bromide perbromide (10.99 g, 34.3 mmol) in pyridine (200 mL) dropwise under nitrogen with stirring. After complete addition, the reaction mixture is stirred for 5 min at 0° C. The reaction mixture is diluted in 0° C. water (200 mL) and extracted with 200 mL of Et2O. The organic layer is washed with 6 M HCl (300 mL), 5% NaHCO3 (300 mL), and brine (300 mL). The organic phase is dried over MgSO4 and solvent is removed to give 3-bromo-5-nitroindole as a yellow powder, 80% pure with 20% 5-nitroindole (6.80 g, 74% yield).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium bromide perbromide
Quantity
10.99 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
74%

Synthesis routes and methods II

Procedure details

To a solution of 38.2 gm (145 mMol) 5-nitro-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole in 1.9 L ethanol and 30 mL 5N HCl were added 10.0 gm 5% palladium on carbon. The reaction mixture was hydrogenated at ambient for 18 hours with an initial hydrogen pressure of 60 p.s.i. The reaction mixture was filtered and then concentrated under reduced pressure. The residue was dissolved in methanol and the solution filtered. This filtrate was concentrated under reduced pressure and the residue redissolved in ethanol. The solution was concentrated to about 500 mL and product allowed to crystallize. The crystals were filtered to give 48.9 gm (95%) of the title compound as its dihydrochloride salt, ethanol solvate.
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods III

Procedure details

To a stirred solution of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (1.58 g, 5.50 mmol) in anhydrous DMF (10 mL) under nitrogen gas was added 2-tert-butyl-5-nitro-1H-indole (1.00 g, 4.58 mmol) followed by Cs2CO3 (2.99 g, 9.16 mol). The mixture was stirred and heated at 80° C. under nitrogen gas. After 20 hours, 50% conversion was observed by LCMS. The reaction mixture was re-treated with Cs2CO3 (2.99 g, 9.16 mol) and (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (1.58 g, 5.50 mmol) and heated at 80° C. for 24 hours. The reaction mixture was cooled to room temperature. The solids were filtered and washed with ethyl acetate and hexane (1:1). The layers were separated and the organic layer was washed with water (2×10 mL) and brine (2×10 mL). The organic layer was dried over Na2SO4, filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (dichloromethane/hexane=1.5/1) to give (R)-2-tert-butyl-1-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-5-nitro-1H-indole (1.0 g, 66%). 1H NMR (400 MHz, CDCl3) δ 8.48 (d, J=2.2 Hz, 1H), 8.08 (dd, J=2.2, 9.1 Hz, 1H), 7.49 (d, J=9.1 Hz, 1H), 6.00 (s, 1H), 4.52-4.45 (m, 3H), 4.12 (dd, J=6.0, 8.6 Hz, 1H), 3.78 (dd, J=6.0, 8.6 Hz, 1H), 1.53 (s, 3H), 1.51 (s, 9H), 1.33 (s, 3H).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.99 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
2.99 g
Type
reactant
Reaction Step Three
Quantity
1.58 g
Type
reactant
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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